4-Bromo-2,5-Dimethoxyphenethylamine hydrochloride
4-Bromo-2,5-Dimethoxyphenethylamine hydrochloride
A series of 2,5-dimethoxyphenethylamines, collectively referred to as 2Cs, have psychoactive effects. The most effective 2C compounds are substituted at the 4 position of the aromatic ring; many are scheduled as illegal substances. 2C-B is described formally as 4-bromo-2,5-dimethoxy phenethylamine. This hallucinogenic designer drug activates the serotonin receptor 5-HT2C (pEC50 = 6.8 for arachidonic acid release). Its metabolism has been reviewed. LC-MS/MS screening methods for identifying this compound in serum have been developed. This product is intended for forensic and research purposes.
Brand Name:
Vulcanchem
CAS No.:
56281-37-9
VCID:
VC0147715
InChI:
InChI=1S/C10H14BrNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H
SMILES:
COC1=CC(=C(C=C1CCN)OC)Br.Cl
Molecular Formula:
C10H15BrClNO2
Molecular Weight:
296.59 g/mol
4-Bromo-2,5-Dimethoxyphenethylamine hydrochloride
CAS No.: 56281-37-9
Reference Standards
VCID: VC0147715
Molecular Formula: C10H15BrClNO2
Molecular Weight: 296.59 g/mol
CAS No. | 56281-37-9 |
---|---|
Product Name | 4-Bromo-2,5-Dimethoxyphenethylamine hydrochloride |
Molecular Formula | C10H15BrClNO2 |
Molecular Weight | 296.59 g/mol |
IUPAC Name | 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C10H14BrNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H |
Standard InChIKey | UJTWHDAMHSIRDK-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1CCN)OC)Br.Cl |
Canonical SMILES | COC1=CC(=C(C=C1CCN)OC)Br.Cl |
Appearance | Assay:≥95%A solution in methanol |
Description | A series of 2,5-dimethoxyphenethylamines, collectively referred to as 2Cs, have psychoactive effects. The most effective 2C compounds are substituted at the 4 position of the aromatic ring; many are scheduled as illegal substances. 2C-B is described formally as 4-bromo-2,5-dimethoxy phenethylamine. This hallucinogenic designer drug activates the serotonin receptor 5-HT2C (pEC50 = 6.8 for arachidonic acid release). Its metabolism has been reviewed. LC-MS/MS screening methods for identifying this compound in serum have been developed. This product is intended for forensic and research purposes. |
Synonyms | 4-Bromo-2,5-dimethoxyphenethylamine |
Reference | 1.Bruno, R.,Matthews, A.J.,Dunn, M., et al. Emerging psychoactive substance use among regular ecstasy users in Australia. Drug and Alcohol Dependence 124(1-2), 19-25 (2012). |
PubChem Compound | 151318 |
Last Modified | Nov 11 2021 |
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